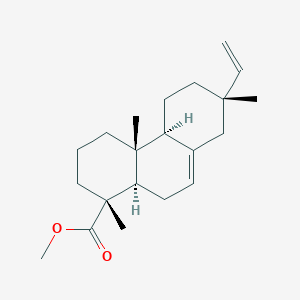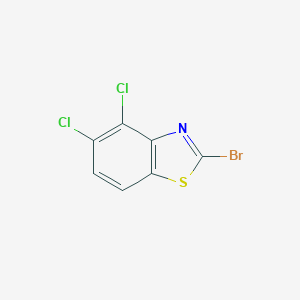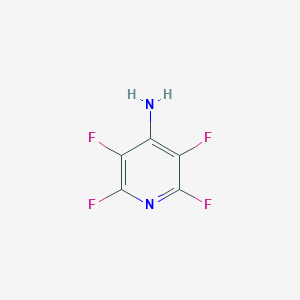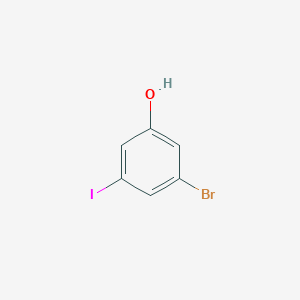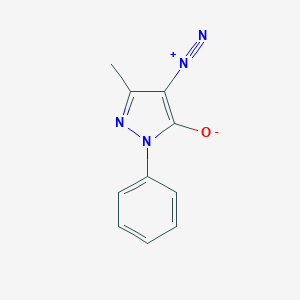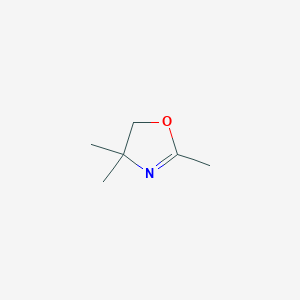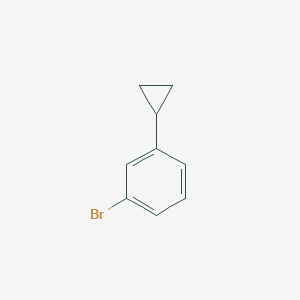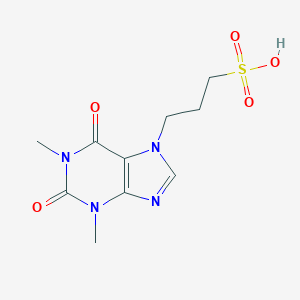
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TDPA is a purine analog that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.36 g/mol. TDPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用机制
TDPA inhibits xanthine oxidase by binding to the enzyme's active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This leads to a decrease in the production of reactive oxygen species and inflammation, which are associated with various diseases.
生化和生理效应
TDPA has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. TDPA has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
TDPA has several advantages for lab experiments, including its high solubility in water and its ability to inhibit xanthine oxidase activity in a dose-dependent manner. However, TDPA has some limitations, including its potential toxicity at high concentrations and its instability in acidic conditions.
未来方向
There are several future directions for the research on TDPA. One potential area of interest is the development of TDPA-based drugs for the treatment of various diseases. Another area of interest is the investigation of TDPA's effects on other enzymes involved in purine metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of TDPA for therapeutic use.
In conclusion, TDPA is a chemical compound with unique properties and potential applications in various fields. Its ability to inhibit xanthine oxidase activity and reduce oxidative stress and inflammation make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TDPA and its future applications.
合成方法
TDPA can be synthesized through a multi-step process involving the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde and sodium bisulfite. The resulting intermediate is then reacted with acetic anhydride to produce TDPA. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
TDPA has been widely used in scientific research due to its ability to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. TDPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as gout, Parkinson's disease, and Alzheimer's disease.
属性
CAS 编号 |
1672-28-2 |
|---|---|
产品名称 |
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid |
分子式 |
C10H14N4O5S |
分子量 |
302.31 g/mol |
IUPAC 名称 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h6H,3-5H2,1-2H3,(H,17,18,19) |
InChI 键 |
RSTSVFVCHWLPHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
其他 CAS 编号 |
1672-28-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



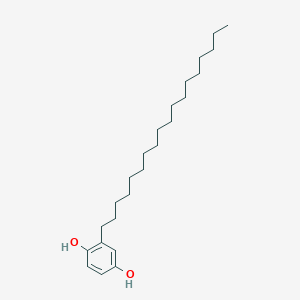
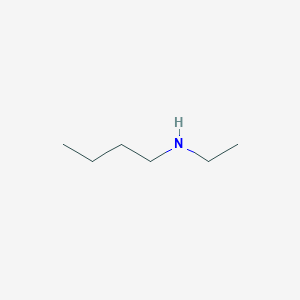
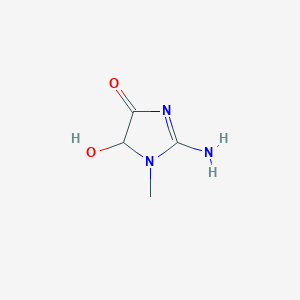
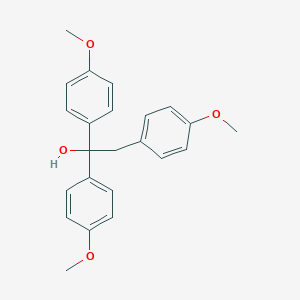
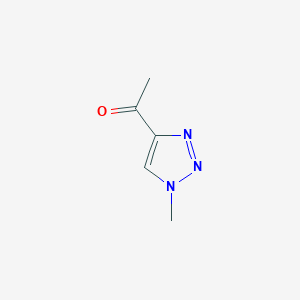

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
